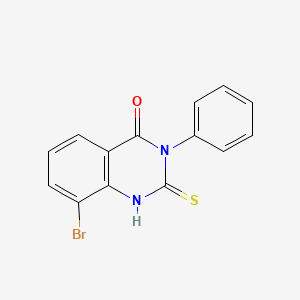
4-Methoxy-1-phenylbenzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxy-1-phenylbenzimidazole is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole and its derivatives are known for their extensive range of therapeutic applications, including anticancer, antiviral, antifungal, and antibacterial properties . The unique structure of this compound allows it to interact with various biological targets, making it a compound of significant interest in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Phenylbenzimidazole deriv. 55 can be synthesized through the condensation of ortho-phenylenediamine with benzaldehydes using sodium metabisulphite as an oxidation agent . The reaction typically occurs under mild conditions in a mixture of solvents. The resulting product is then purified using hexane and water washes.
Industrial Production Methods: Industrial production of 4-Methoxy-1-phenylbenzimidazole follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure high yield and efficiency. The purification steps are also scaled up, often involving advanced chromatographic techniques to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions: 4-Methoxy-1-phenylbenzimidazole undergoes various chemical reactions, including:
Oxidation: Using agents like sodium metabisulphite.
Reduction: Using agents like sodium borohydride.
Substitution: Involving electrophilic and nucleophilic reagents.
Common Reagents and Conditions:
Oxidation: Sodium metabisulphite in a solvent mixture.
Reduction: Sodium borohydride in an appropriate solvent.
Substitution: Various electrophilic and nucleophilic reagents under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield oxidized benzimidazole derivatives, while reduction reactions yield reduced forms of the compound .
Aplicaciones Científicas De Investigación
4-Methoxy-1-phenylbenzimidazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as an anticancer, antiviral, and antifungal agent.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 4-Methoxy-1-phenylbenzimidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . This inhibition can lead to various therapeutic effects, such as anticancer activity by preventing the proliferation of cancer cells.
Comparación Con Compuestos Similares
4-Methoxy-1-phenylbenzimidazole is unique due to its specific structural features and biological activities. Similar compounds include:
2-Phenylbenzimidazole: Known for its anticancer properties.
Benzimidazole: The parent compound with a wide range of therapeutic applications.
Substituted Benzimidazoles: Compounds with various substituents that enhance their biological activity.
These compounds share a common benzimidazole core but differ in their substituents and specific activities, making each unique in its applications and effects.
Propiedades
Fórmula molecular |
C14H12N2O |
|---|---|
Peso molecular |
224.26 g/mol |
Nombre IUPAC |
4-methoxy-1-phenylbenzimidazole |
InChI |
InChI=1S/C14H12N2O/c1-17-13-9-5-8-12-14(13)15-10-16(12)11-6-3-2-4-7-11/h2-10H,1H3 |
Clave InChI |
VCSQGPVDHUVAMD-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC2=C1N=CN2C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R)-2-[(tert-butylcarbamoyl)amino]-3,3-dimethylbutanoic acid](/img/structure/B8678348.png)
![Carbamic acid, [4-[[(2-benzoylphenyl)amino]sulfonyl]phenyl]-, (tetrahydro-2-furanyl)methyl ester](/img/structure/B8678355.png)
![Carbamicacid,[(3R,4R)-4-(fluoromethyl)-3-pyrrolidinyl]-,1,1-dimethylethylester,rel-](/img/structure/B8678364.png)
![N''-[4-(2-Aminophenyl)-1,3-thiazol-2-yl]guanidine](/img/structure/B8678371.png)
![(4AR,8aS)-octahydro-2H-benzo[b][1,4]oxazine](/img/structure/B8678376.png)


![1-[(2-Bromo-1,3-thiazol-5-yl)methyl]piperidine](/img/structure/B8678417.png)
![3-Chloro-2-[(ethoxycarbonyl)amino]benzoic acid](/img/structure/B8678421.png)





